molecular formula C13H14FN5 B5402252 N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(3-FLUOROPHENYL)GUANIDINE

N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(3-FLUOROPHENYL)GUANIDINE

Cat. No.: B5402252
M. Wt: 259.28 g/mol
InChI Key: UJXTVTCUXWGWKW-UHFFFAOYSA-N
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Description

N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(3-FLUOROPHENYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. Guanidines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a pyrimidine ring substituted with methyl groups and a fluorophenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(3-FLUOROPHENYL)GUANIDINE typically involves the reaction of a pyrimidine derivative with a fluorophenyl guanidine precursor. Common synthetic routes may include:

    Condensation Reactions: Combining 4,6-dimethylpyrimidine-2-amine with 3-fluorophenyl isocyanate under controlled conditions.

    Catalytic Reactions: Using catalysts such as palladium or copper to facilitate the coupling of the pyrimidine and fluorophenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Reactors: For controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(3-FLUOROPHENYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium, copper, or other transition metals for facilitating reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential use in drug development for treating diseases.

    Industry: Applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(3-FLUOROPHENYL)GUANIDINE would involve its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and fluorophenyl groups may play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-PHENYL GUANIDINE: Lacks the fluorine atom, which may affect its biological activity.

    N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-FLUOROPHENYL)GUANIDINE: Similar structure but with the fluorine atom in a different position.

Uniqueness

The presence of the fluorophenyl group in N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(3-FLUOROPHENYL)GUANIDINE may enhance its stability, binding affinity, and overall biological activity compared to similar compounds.

Conclusion

N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(3-FLUOROPHENYL)GUANIDINE is a compound with diverse potential applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it a valuable subject for further study.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(3-fluorophenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5/c1-8-6-9(2)17-13(16-8)19-12(15)18-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXTVTCUXWGWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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